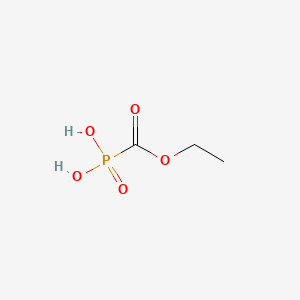

(Ethoxycarbonyl)phosphonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55920-71-3 |

|---|---|

Molecular Formula |

C3H7O5P |

Molecular Weight |

154.06 g/mol |

IUPAC Name |

ethoxycarbonylphosphonic acid |

InChI |

InChI=1S/C3H7O5P/c1-2-8-3(4)9(5,6)7/h2H2,1H3,(H2,5,6,7) |

InChI Key |

WBIAZONFXLIADH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)P(=O)(O)O |

Origin of Product |

United States |

Investigation of Chemical Reactivity and Detailed Reaction Mechanisms of Ethoxycarbonyl Phosphonic Acid

Comprehensive Mechanistic Studies of Transformations Involving the Phosphonic Acid Moiety

The phosphonic acid group is characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl groups, and a phosphoryl oxygen. This arrangement allows for a variety of reactions, including those that alter the P-C bond and those that occur at the oxygen atoms.

The formation of the P-C bond in phosphonates can be achieved through several synthetic routes, with the Michaelis-Arbuzov reaction being a prominent method for creating the carbon-phosphorus linkage. researchgate.net This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net

Conversely, the cleavage of the P-C bond in phosphonic acids and their derivatives is a reaction of significant interest, though it generally requires harsh conditions. nih.gov The P-C bond is known for its stability, capable of withstanding treatments like boiling in strong acids or bases. nih.gov However, under certain oxidative conditions, such as in the presence of manganese(II) and molecular oxygen, the P-C bond can be ruptured to yield phosphate (B84403). nih.gov For some phosphonates, cleavage can also be induced by strong acids at high temperatures. nih.gov The stability of the P-C bond can be influenced by the nature of the substituent attached to the phosphorus atom. nih.gov In the context of (ethoxycarbonyl)phosphonic acid, the electron-withdrawing nature of the ethoxycarbonyl group could potentially influence the stability and reactivity of the P-C bond, although specific studies on this compound are not widely reported. Theoretical studies on model α-aminophosphonates have shown that P-C bond cleavage in acidic media can proceed through a multi-step process involving protonation, the cleavage itself, and subsequent transformation of the products. nih.gov

Table 1: General Conditions for P-C Bond Cleavage in Phosphonates

| Condition | Reagents/Catalyst | Comments | Reference |

|---|---|---|---|

| Oxidative Cleavage | Mn(II), O₂ | Can lead to the formation of phosphate. | nih.gov |

| Acid Hydrolysis | Concentrated strong acids (e.g., HCl) | Typically requires high temperatures; substituent dependent. | nih.gov |

| Reductive Cleavage | Lithium in THF | Mechanism involves thermodynamic equilibrium between cleaved radicals and anions. | nih.gov |

The phosphonic acid moiety possesses two acidic protons, with pKa values that are dependent on the electronic properties of the carbon substituent. nih.gov The phosphoryl oxygen atom, with its partial negative charge, is a key site for protonation and coordination. In acidic solutions, the phosphoryl oxygen can be protonated, which can be a crucial step in certain catalytic reactions. libretexts.orgyoutube.comchemguide.co.uk

The oxygen atoms of the phosphonic acid group are also effective ligands for coordinating with metal ions. nih.gov This property is widely utilized in the design of coordination polymers and hybrid materials. nih.gov The coordination can involve one or more of the oxygen atoms, leading to the formation of various structures, from simple chelates to complex three-dimensional frameworks. nih.gov For instance, studies on cobalt phosphonates have demonstrated the formation of layered and open-framework structures through the coordination of the phosphonate (B1237965) group with cobalt ions. nih.gov The coordination ability of this compound would be influenced by the steric and electronic effects of the ethoxycarbonyl group.

Table 2: Reactivity at the Phosphoryl Oxygen

| Reaction Type | Description | Key Features |

|---|---|---|

| Protonation | The phosphoryl oxygen acts as a Brønsted-Lowry base, accepting a proton from an acid. | This is often the initial step in acid-catalyzed reactions involving the phosphonic acid group. |

| Coordination | The oxygen atoms of the phosphonic acid can act as Lewis bases, donating electron pairs to metal ions. | Leads to the formation of metal-phosphonate complexes, which can have diverse structures and applications. |

Reactivity Profiles of the Ethoxycarbonyl Group within the Molecular Scaffold

The ethoxycarbonyl group, an ester, introduces another reactive center into the molecule, susceptible to reactions such as hydrolysis, transesterification, and nucleophilic attack at the carbonyl carbon.

The hydrolysis of the ethoxycarbonyl group in this compound can be catalyzed by either acid or base, leading to the corresponding carboxylic acid and ethanol (B145695). ucoz.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.comchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.comchemguide.co.uk Proton transfer and subsequent elimination of ethanol regenerate the acid catalyst and yield the carboxylic acid. libretexts.orgyoutube.comchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), the hydrolysis is effectively irreversible. ucoz.comchemistrysteps.com The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the ethoxide ion results in the formation of the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. chemistrysteps.com This final acid-base step drives the reaction to completion. ucoz.com

Transesterification: Transesterification involves the conversion of the ethyl ester to a different ester by reaction with another alcohol, typically in the presence of an acid or base catalyst. google.comorganic-chemistry.org The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. google.com For phosphonates, transesterification can also be achieved using catalysts like alkali metal salts of weak acids. google.com

Table 3: Comparison of Ester Hydrolysis Mechanisms

| Catalyst | Key Steps | Reversibility |

|---|

| Acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of alcohol. | Reversible | | Base | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of carboxylic acid. | Irreversible |

The carbonyl carbon of the ethoxycarbonyl group is electrophilic and can be attacked by a variety of nucleophiles. libretexts.org These reactions are typically nucleophilic acyl substitutions, where the ethoxy group acts as a leaving group. wikipedia.orgorganic-chemistry.orgbyjus.com

The general mechanism involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The reformation of the carbonyl double bond is accompanied by the elimination of the ethoxide leaving group. libretexts.org The reactivity of the carbonyl group towards nucleophilic attack is enhanced by the electron-withdrawing phosphonic acid moiety, which increases the partial positive charge on the carbonyl carbon.

A wide range of nucleophiles can participate in these reactions, including amines to form amides, and other alcohols in transesterification reactions. The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions. youtube.com

Advanced Derivatization Strategies for Directed Functional Group Transformations

The bifunctional nature of this compound allows for selective derivatization at either the phosphonic acid or the ethoxycarbonyl group, or both. The choice of reagents and reaction conditions can direct the transformation to the desired functional group.

For instance, the phosphonic acid moiety can be esterified to produce phosphonate esters. nih.gov This can be achieved through reactions with alcohols under various conditions, including the use of coupling agents. nih.govcore.ac.uk Selective mono-esterification or di-esterification can be controlled by the stoichiometry of the reagents and the reaction conditions. nih.gov

The ethoxycarbonyl group can be converted to other functional groups through nucleophilic acyl substitution. For example, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amides. Reduction of the ester can afford the corresponding primary alcohol.

Furthermore, derivatization can be employed for analytical purposes, such as the derivatization of breakdown products of phosphonic acids for HPLC analysis. nih.gov The strategic protection of one functional group while reacting the other is a key strategy for achieving specific molecular architectures.

Amidation and Related N-Functionalization Pathways

The conversion of the phosphonic acid moiety in this compound into phosphonamidates represents a key N-functionalization pathway. While direct amidation of this specific compound is not extensively documented, the principles of phosphonic acid chemistry suggest viable routes. These transformations typically require the activation of the P-OH groups to facilitate nucleophilic attack by an amine.

One common strategy involves the conversion of the phosphonic acid to a more reactive intermediate, such as a phosphonochloridate, by treatment with reagents like thionyl chloride or oxalyl chloride. This activated species can then readily react with primary or secondary amines to furnish the corresponding phosphonamidate.

Alternatively, coupling agents analogous to those used in peptide synthesis can be employed. For instance, methods developed for the amidation of phosphoric acids, such as the use of trichloroacetonitrile (B146778) and triphenylphosphine, could likely be adapted for this compound. General strategies for functionalizing phosphonic acids often rely on the nucleophilic substitution of a suitable leaving group on the α-carbon or direct reactions on the phosphorus center. iupac.org For example, the synthesis of functionalized pyrrolidinyl phosphonates has been achieved through complex, multi-step cycloaddition reactions, demonstrating that N-functionalization of the broader phosphonate scaffold is a key tool in building complex, biologically relevant molecules. mdpi.com

Carbon-Carbon Bond Forming Reactions Utilizing this compound

The most prominent carbon-carbon bond-forming reaction utilizing the (ethoxycarbonyl)phosphonate framework is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction almost exclusively employs the esterified form of the parent acid, typically triethyl phosphonoacetate . This shelf-stable liquid is a cornerstone reagent for the synthesis of α,β-unsaturated esters from aldehydes and ketones. enamine.net

The reaction mechanism initiates with the deprotonation of the α-carbon, which is acidic due to the electron-withdrawing effects of both the adjacent phosphonate and carbonyl groups. This acidic proton can be removed by a variety of bases, ranging from sodium hydride (NaH) and sodium methoxide (B1231860) (NaOMe) to milder bases like 1,8-diazabicycloundec-7-ene (DBU), to generate a stabilized phosphonate carbanion. wikipedia.orgthieme-connect.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a betaine (B1666868) intermediate, which subsequently rearranges to a four-membered oxaphosphetane. nrochemistry.com The collapse of this intermediate through the elimination of a water-soluble phosphate byproduct drives the reaction forward and yields the final alkene product. thieme-connect.comnrochemistry.com A key feature of the HWE reaction with triethyl phosphonoacetate is its high stereoselectivity for the (E)-alkene isomer. enamine.netnrochemistry.com

The versatility of this reaction is demonstrated in its application in numerous natural product syntheses, where it is used to construct complex unsaturated side chains. thieme-connect.com

Role as a Specialized Reagent in Complex Organic Synthesis

The (ethoxycarbonyl)phosphonate scaffold, primarily as triethyl phosphonoacetate, serves as a powerful stoichiometric reagent for the controlled synthesis of complex organic molecules. Its utility stems from the reliability and selectivity of the Horner-Wadsworth-Emmons reaction.

Catalytic Roles and Substrate Scope

While phosphonic acids, in general, can function as Brønsted acid catalysts for various transformations, the primary role of the this compound framework in synthesis is not as a catalyst but as a stoichiometric reagent. beilstein-journals.orgd-nb.info The HWE reaction, its signature transformation, is base-mediated, requiring at least a stoichiometric amount of base to generate the nucleophilic carbanion, and the phosphonate reagent itself is consumed in the reaction.

The true power of this reagent lies in the exceptionally broad substrate scope of the HWE reaction. It can be successfully applied to a wide array of aldehydes (aliphatic, aromatic, α,β-unsaturated) and ketones to generate the corresponding α,β-unsaturated esters. enamine.netthieme-connect.com For substrates that are sensitive to strong bases, milder reaction conditions, known as the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a non-nucleophilic base like DBU in acetonitrile, have been developed to improve yields and prevent side reactions. enamine.netnrochemistry.com The reaction can even be performed under solvent-free conditions using bases like lithium hydroxide. researchgate.net

| Base | Additives/Solvent | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|

| NaH | THF / DME | General Aldehydes & Ketones | Standard, widely used conditions. | thieme-connect.com |

| DBU | LiCl / MeCN | Sensitive Aldehydes | Masamune-Roush conditions for base-sensitive substrates. | enamine.netnrochemistry.com |

| LiOH·H₂O | Solvent-free | Aromatic Aldehydes | High (E)-selectivity under green conditions. | researchgate.net |

| n-BuLi | THF / HMPA | Aldehydes | Strong base conditions for less reactive systems. | nrochemistry.com |

Stoichiometric Applications in Stereoselective and Chemoselective Transformations

The stoichiometric use of triethyl phosphonoacetate in the HWE reaction is a premier example of a highly stereoselective and chemoselective transformation.

Stereoselectivity: The standard HWE reaction provides excellent (E)-selectivity. This outcome is generally attributed to thermodynamic control in the formation of the oxaphosphetane intermediate. The pathway leading to the trans-alkene proceeds through a lower energy transition state where bulky substituents are pseudo-equatorial, thus minimizing steric interactions. nrochemistry.comresearchgate.net While the standard reaction is highly E-selective, modifications have been developed to achieve high (Z)-selectivity. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate) in combination with strong, non-coordinating bases (like KHMDS) and a crown ether in THF at low temperatures. thieme-connect.comnrochemistry.com This change kinetically favors the formation of the (Z)-alkene. nrochemistry.com

Chemoselectivity: The stabilized phosphonate carbanion generated from triethyl phosphonoacetate is a soft nucleophile. This inherent reactivity profile makes it highly chemoselective. It reacts efficiently with "hard" electrophilic centers like aldehydes and ketones but is generally unreactive towards other potentially susceptible functional groups such as esters, amides, and nitriles. This selectivity allows for the precise olefination of carbonyls within complex, multifunctional molecules without the need for extensive protecting group strategies, a feature that is highly valued in modern organic synthesis.

| Reagent | Conditions | Major Product | Reference |

|---|---|---|---|

| Triethyl phosphonoacetate | NaH, THF | (E)-Alkene | thieme-connect.com |

| Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78°C | (Z)-Alkene | thieme-connect.comnrochemistry.com |

Advanced Characterization Techniques and Computational Elucidations

State-of-the-Art Spectroscopic Analysis for Elucidating Reaction Intermediates and Products

Spectroscopic methods form the cornerstone of analysis for (Ethoxycarbonyl)phosphonic acid, providing detailed insights into its structure, functional groups, and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. ³¹P NMR is particularly diagnostic for phosphorus-containing molecules like this compound. slideshare.net The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For phosphonates, these shifts typically appear in a characteristic range, allowing for straightforward identification. youtube.comresearchgate.net In proton-decoupled ³¹P NMR spectra, this compound would be expected to show a single resonance, simplifying the spectrum. huji.ac.il However, in a proton-coupled spectrum, this signal would split due to coupling with adjacent protons, providing valuable structural information. One-bond P-H couplings are typically very large, while two- and three-bond couplings are smaller but still informative. huji.ac.il

¹H and ¹³C NMR are also crucial. The ethoxy group would present a characteristic ethyl pattern (a triplet and a quartet) in the ¹H NMR spectrum, while the methylene (B1212753) group adjacent to the phosphorus atom would show coupling to the ³¹P nucleus. huji.ac.il In ¹³C NMR, all carbon atoms can be identified, and their signals may also exhibit P-C coupling, with the magnitude dependent on the number of bonds separating the nuclei.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. For instance, an HMBC experiment can correlate the carbonyl carbon of the ethoxycarbonyl group with the protons of the ethyl group and the methylene group, confirming the structure. 2D ¹H–³¹P NMR spectra are particularly helpful for identifying phosphorus-containing compounds in complex mixtures. researchgate.net Diffusion-Ordered Spectroscopy (DOSY) can be used to separate signals from different species in a mixture based on their diffusion coefficients, which is useful for analyzing reaction progress or purity.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Technique | Typical Chemical Shift (ppm) | Characteristic Coupling Constants (Hz) |

|---|---|---|---|

| ³¹P | 1D NMR | +15 to +30 | ¹J(P,H) ≈ 600-700; ³J(P,H) ≈ 5-10 |

| ¹H | 1D NMR | 1.2-1.4 (CH₃), 4.1-4.3 (OCH₂) | ³J(H,H) ≈ 7 |

| ¹³C | 1D NMR | ≈ 14 (CH₃), ≈ 62 (OCH₂), ≈ 168 (C=O) | ²J(P,C), ³J(P,C) variable |

| Various | 2D NMR (HMBC) | N/A | Correlations confirm C-P and C-C-O-P frameworks |

Note: Values are approximate and can vary based on solvent and specific molecular structure.

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of molecular formulas and for gaining insight into fragmentation pathways, which helps in confirming structures and understanding reaction mechanisms. nih.gov Using techniques like Electrospray Ionization (ESI), the molecular ion of this compound can be detected with high mass accuracy, allowing for the unambiguous determination of its elemental composition.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are particularly revealing. For this compound and its esters, characteristic fragmentation includes the loss of the ethoxy group, cleavage of the P-C bond, and rearrangements involving the carbonyl and phosphonic acid moieties. Common fragmentation patterns for esters involve the loss of the alkoxy group (OR) or the entire ester group (COOR). libretexts.org In phosphonates, the loss of phosphoric acid moieties is a common fragmentation pathway. nih.gov By analyzing the exact masses of these fragment ions, the different parts of the molecule can be identified, confirming the proposed structure and revealing the presence of intermediates or byproducts in a reaction mixture.

Table 2: Expected HRMS Fragmentation for this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ion (m/z) | Inferred Structural Moiety |

|---|---|---|---|

| [M-H]⁻ | Loss of ethylene | [M-H-C₂H₄]⁻ | Ethoxy group |

| [M-H]⁻ | Loss of ethanol (B145695) | [M-H-C₂H₅OH]⁻ | Ethoxycarbonyl group |

| [M-H]⁻ | Loss of CO₂ | [M-H-CO₂]⁻ | Carboxyl group |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying functional groups within a molecule. jyoungpharm.org The spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent groups.

The most prominent peaks include:

O-H Stretching: A broad band typically in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the phosphonic acid. jyoungpharm.org

C=O Stretching: A strong, sharp band around 1750-1730 cm⁻¹, indicative of the carbonyl group in the ester functionality.

P=O Stretching: A strong absorption located in the 1300-1200 cm⁻¹ region, which is a hallmark of phosphonate (B1237965) compounds. nist.gov

P-O and C-O Stretching: Bands corresponding to P-O-H and C-O-C stretching vibrations are typically found in the 1200-900 cm⁻¹ fingerprint region. researchgate.net

Raman spectroscopy provides complementary information. While C=O stretching is also visible, non-polar bonds often give stronger Raman signals. The P-C bond vibration would be observable in the Raman spectrum. Conformational changes in the molecule can lead to shifts in the positions and intensities of these vibrational bands, making these techniques useful for studying molecular conformations in different states (solid, liquid) or environments.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| Phosphonic Acid (O-H) | Stretching | 3500 - 2500 | Broad, Strong |

| Carbonyl (C=O) | Stretching | 1750 - 1730 | Sharp, Strong |

| Phosphoryl (P=O) | Stretching | 1300 - 1200 | Strong |

| Ester (C-O) | Stretching | 1300 - 1150 | Medium-Strong |

X-ray Crystallography for Precise Structural Determination of Complex Derivatives and Conformations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While obtaining a suitable single crystal of this compound itself can be challenging, the technique is invaluable for characterizing its stable, crystalline derivatives, such as salts or metal complexes. capes.gov.brresearchgate.net

The analysis of a crystal structure provides exact bond lengths, bond angles, and torsion angles. researchgate.net This information confirms the molecular connectivity and reveals the preferred conformation of the molecule in the solid state. For derivatives of this compound, X-ray crystallography can elucidate complex intermolecular interactions, such as hydrogen bonding networks involving the phosphonic acid groups and coordination patterns in metal-organic frameworks. capes.gov.br This precise structural data is crucial for understanding structure-property relationships and for validating the results obtained from computational models.

In-depth Computational Chemistry and Theoretical Investigations

Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the electronic properties and behavior of this compound at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can be used to predict a variety of properties for this compound. rsc.org

Key applications of DFT for this compound include:

Geometry Optimization: Predicting the lowest-energy three-dimensional structure, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Electronic Properties: Calculating the distribution of electron density and generating molecular electrostatic potential (MEP) maps. ijcce.ac.ir These maps visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insight into its reactive sites. The phosphoryl oxygen and carbonyl oxygen are expected to be electron-rich, while the acidic protons are electron-poor.

Orbital Analysis: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir

Spectroscopic Prediction: DFT calculations can simulate vibrational (IR and Raman) and NMR spectra. researchgate.net Comparing these theoretical spectra with experimental results aids in the assignment of complex spectral features.

These computational studies provide a fundamental understanding of the bonding characteristics and electronic nature of this compound, which underpins its observed chemical and physical properties. youtube.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens for examining the dynamic nature of this compound, revealing how its structure fluctuates over time and how it interacts with its environment. Although specific MD studies dedicated exclusively to this compound are not prevalent in public literature, the methodologies are well-established through extensive research on analogous organophosphorus compounds, such as diethyl phosphate (B84403) and other phosphonates. capes.gov.brmdpi.com These studies provide a robust framework for understanding what a simulation of this compound would entail and the insights it would yield.

The conformational flexibility of this compound is significant, arising from the rotation around its various single bonds (C-C, C-O, P-O, and P-C). MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them. For instance, studies on the closely related diethyl phosphate anion have shown that skeletal stretching modes are highly sensitive to torsions around the P-O and C-O bonds. capes.gov.br Similar analysis for this compound would elucidate the preferred spatial arrangements of its ethoxy and carboxyl groups relative to the central phosphonate moiety. Key parameters such as the root mean square deviation (RMSD) and radius of gyration (Rg) are tracked during a simulation to quantify structural stability and compactness. mdpi.com

Intermolecular interactions are critical to understanding the compound's behavior in condensed phases and in solution. MD simulations excel at detailing the non-covalent forces at play, including hydrogen bonding and van der Waals forces. The phosphonic acid group is a strong hydrogen bond donor and acceptor, while the carbonyl oxygen of the ethoxycarbonyl group also acts as a hydrogen bond acceptor. beilstein-journals.org Simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, both between molecules of this compound (forming dimers or larger aggregates) and with solvent molecules. The analysis of intermolecular interaction energies, often broken down into electrostatic (Coulombic) and van der Waals (Lennard-Jones) components, provides a quantitative measure of how the molecule interacts with its surroundings. mdpi.com This information is crucial for predicting properties like solubility and for understanding how it might bind to surfaces or biological receptors. nih.govchemrxiv.org

Table 1: Key Parameters from Molecular Dynamics (MD) Simulations for Analyzing Organophosphonate Behavior

| Parameter | Description | Typical Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule at a given time and a reference structure. | Indicates the structural stability of the molecule during the simulation. Large fluctuations suggest conformational changes. mdpi.com |

| Radius of Gyration (Rg) | Represents the root mean square distance of the molecule's atoms from their common center of mass. | Provides a measure of the molecule's compactness. Changes in Rg can signify unfolding or folding of flexible chains. mdpi.com |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the structure of the solvent around the molecule and identifies key intermolecular distances for interactions like hydrogen bonding. |

| Intermolecular Interaction Energy | The sum of non-bonded energies (e.g., Lennard-Jones and Coulombic) between the solute and solvent or between solute molecules. | Quantifies the strength of interactions, explaining solubility, aggregation, and binding affinity. mdpi.com |

| Hydrogen Bond Analysis | Identifies and tracks hydrogen bonds based on geometric criteria (e.g., donor-acceptor distance and angle). | Determines the number, lifetime, and patterns of hydrogen bonding, which are critical for understanding the compound's associative properties. beilstein-journals.org |

| Dihedral Angle Distribution | Tracks the probability distribution of torsion angles along the molecular backbone (e.g., C-O-P-O). | Elucidates the preferred conformations and the flexibility of different parts of the molecule. capes.gov.br |

Advanced Reaction Pathway Modeling and Transition State Analysis

Computational quantum chemistry provides essential tools for elucidating the precise mechanisms of chemical reactions involving phosphonates. By modeling reaction pathways and characterizing the high-energy transition states, these methods can predict reaction rates and explain catalytic effects at a level of detail unattainable by experiment alone.

Reaction pathway modeling typically employs methods like Density Functional Theory (DFT) to map the energy profile of a reaction as it proceeds from reactants to products. rsc.org This involves locating and calculating the energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. For reactions involving this compound, such as its synthesis via the Michaelis-Arbuzov reaction or its hydrolysis, these models can clarify the sequence of bond-breaking and bond-forming events. For example, DFT calculations have been used to generate energy diagrams for the synthesis of α-aminophosphonates, validating the proposed reaction mechanisms. rsc.org

Transition State (TS) analysis is a critical component of this modeling. The transition state is the highest point on the minimum energy path between reactants and products, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. Computational studies on the hydrolysis of model phosphonate esters have provided deep insight into the nature of the transition state. nih.gov By calculating kinetic isotope effects (KIEs) and Brønsted coefficients (e.g., βlg, which measures the sensitivity of the reaction rate to the leaving group's pKa), researchers can determine the degree of bond formation and cleavage in the TS. nih.gov For the alkaline hydrolysis of a model aryl methylphosphonate (B1257008), a Brønsted βlg of -1.12 and specific KIE values pointed to a highly associative transition state with significant bond formation to the nucleophile and little cleavage of the bond to the leaving group. nih.gov Such analyses, if applied to the hydrolysis of this compound, would precisely characterize its transition state and reactivity compared to other phosphate and phosphonate esters.

Table 2: Representative Computational Data for Transition State Analysis of Phosphonate Ester Hydrolysis (Based on data for a model aryl methylphosphonate complex)

| Parameter | Value | Interpretation |

|---|---|---|

| Brønsted Coefficient (βlg) | -1.12 | A large, negative value indicates significant negative charge buildup on the leaving group oxygen in the transition state, suggesting an advanced degree of P-O bond cleavage is not yet present. nih.gov |

| Leaving Group 18O KIE (18klg) | 1.0228 | A value greater than unity indicates P-O bond cleavage to the leaving group is occurring at or before the transition state. nih.gov |

| Nucleophilic Oxygen 18O KIE (18knuc) | 1.0105 | A value greater than unity suggests significant bond formation involving the attacking nucleophile in the transition state. nih.gov |

| Non-bridging Oxygen 18O KIE (18knonbridge) | 0.9954 | An inverse KIE (value < 1) indicates an increase in the P-O bond order for the non-bridging (phosphoryl) oxygens, consistent with a tight, associative transition state. nih.gov |

These computational approaches provide a powerful complement to experimental studies, offering predictive power and a fundamental understanding of the chemical reactivity and physical behavior of this compound.

Strategic Applications of Ethoxycarbonyl Phosphonic Acid in Contemporary Chemical Synthesis

Precursor and Building Block in the Synthesis of Intricate Organophosphorus Scaffolds

The reactivity of (ethoxycarbonyl)phosphonic acid and its derivatives is central to the construction of sophisticated organophosphorus compounds. wikipedia.org Its utility as a precursor stems from the ability to manipulate both the phosphonate (B1237965) and carboxylate functionalities to introduce a wide array of substituents and build complex molecular frameworks.

Development of Phosphonate Esters with Diverse and Complex Substituents

This compound is a key starting material for generating a broad spectrum of phosphonate esters, which are themselves important targets in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net The synthesis of these esters can be achieved through various established methods, often involving the activation of the phosphonic acid moiety.

One common strategy involves the conversion of the phosphonic acid into a more reactive intermediate, such as a phosphonochloridate. This can be accomplished by reacting the acid with reagents like thionyl chloride. The resulting activated species can then be coupled with a wide range of alcohols to yield the desired phosphonate esters. google.com Alternatively, the direct esterification of phosphonic acids offers a more streamlined approach. For instance, the use of orthoesters, such as triethyl orthoacetate, has been shown to be an effective method for the selective esterification of phosphonic acids, where reaction conditions can be tuned to favor the formation of either mono- or diesters. nih.gov

The Michaelis-Arbuzov reaction represents a cornerstone in C-P bond formation and the synthesis of phosphonate esters. wikipedia.orgresearchgate.net While the classic reaction involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide, related methodologies can be adapted for the elaboration of molecules like this compound. For example, derivatives of the acid can be employed in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to produce aryl- and vinylphosphonates, significantly expanding the diversity of accessible structures. organic-chemistry.org Such approaches allow for the introduction of complex and functionally rich organic groups onto the phosphorus center.

Research has demonstrated the synthesis of various phosphonate esters for specific applications. For example, fluorinated vinyl ethers containing phosphonate ester groups have been synthesized from carboxylate ester precursors, which are converted into intermediate iodides and then reacted with tetraethyl pyrophosphite to incorporate the phosphonate group. nih.gov Similarly, aryl- and heteroarylcarbamoylphosphonic acids and their diethyl esters have been prepared as analogues of the potent inhibitor fosmidomycin. researchgate.net These synthetic routes highlight the modularity and versatility that precursors related to this compound offer in constructing complex phosphonate esters.

Construction of Novel Heterocyclic Systems Incorporating Phosphonate Moieties

The incorporation of a phosphonate group into a heterocyclic scaffold is a significant strategy in medicinal chemistry, as it combines the unique properties of the phosphonate moiety with the diverse biological activities associated with heterocycles. chim.it this compound and its derivatives serve as valuable building blocks in this context.

A powerful method for constructing such systems is the 1,3-dipolar cycloaddition reaction. Perfluoroalkylated heterocyclic phosphonates, for instance, have been synthesized with high regioselectivity and in good yields by reacting perfluoroalkylated alkynylphosphonates with aromatic nitrile oxides or ethyl diazoacetate. rsc.org In this type of synthesis, a derivative of this compound, namely an alkynylphosphonate, acts as the dipolarophile, which reacts with a 1,3-dipole to form a five-membered heterocyclic ring containing the phosphonate group.

Another approach involves the hydrophosphonylation of imines derived from heterocyclic aldehydes. This strategy has been used to prepare various heterocyclic α-aminomethylphosphonates and their corresponding phosphonic acids. chim.it The addition of silylated phosphorus esters to heterocyclic imines, followed by methanolysis, yields the desired products. While this method often starts with H-phosphonates, this compound can be a precursor to the necessary phosphonate reagents. The development of asymmetric protocols, for example using chiral auxiliaries, allows for the stereocontrolled synthesis of these important heterocyclic phosphonates. chim.it

Integral Role in Nucleoside Analogue Chemistry: Focus on Synthetic Methodologies

Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. rsc.org The attachment of a phosphonate group in place of a phosphate (B84403) group can significantly alter the biological properties of these molecules, often enhancing their stability and cellular uptake. This compound is an important intermediate in the synthesis of these modified nucleosides.

Sophisticated Phosphorylation Strategies for Nucleoside Conjugation

The conjugation of a phosphonate moiety to a nucleoside requires sophisticated phosphorylation strategies. The hydroxyl groups of the nucleoside sugar are the primary sites for attachment. A common approach is to activate the phosphonic acid or use a derivative that readily reacts with the nucleoside.

One widely used method is H-phosphonate chemistry. acs.org In this strategy, a nucleoside is reacted with an H-phosphonate diester, which can be derived from a precursor like this compound. The resulting H-phosphonate monoester is then oxidized to form the stable phosphonate linkage. Another powerful technique involves the use of phosphoramidites as building blocks, which are known to enable highly efficient oligonucleotide synthesis. nih.govcapes.gov.br

More direct phosphorylation methods have also been developed. For example, phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent can be used to phosphorylate nucleosides, although this can sometimes lead to mixtures of products. umich.edu Recently, novel strategies using oxyonium phosphobetaines as reactive intermediates have been reported. In this method, an H-phosphonate ester is activated by an N-oxide, generating a potent phosphorylating agent that can react efficiently with the hydroxyl groups of protected nucleosides. nih.gov These advanced methods provide chemists with a toolkit to effectively conjugate phosphonate groups, derived from precursors like this compound, to nucleosides.

Rational Design and Synthetic Routes to Modified Nucleoside Phosphonates

The rational design of nucleoside phosphonates aims to create molecules with improved therapeutic profiles. Modifications can be made to the nucleobase, the sugar ring, or the phosphonate group itself. This compound serves as a fundamental building block for introducing the phosphonate component in many of these designs.

A significant class of modified nucleosides are the acyclic nucleoside phosphonates (ANPs), which lack a complete ribose ring but retain potent biological activity. rsc.org The synthesis of C1'-branched ANPs, for example, involves creating key intermediates that can be diversified to carry various natural or unnatural nucleobases. rsc.org The phosphonomethoxyethyl (PME) moiety is a common feature in these compounds, and its synthesis can rely on reagents derived from simple phosphonates.

The synthesis of nucleoside 5'-S-methylphosphonates, where the 5'-oxygen is replaced by sulfur, represents another important modification that can influence the molecule's biological properties. researchgate.net Furthermore, prodrug strategies are often employed, where the phosphonic acid is masked with protecting groups (e.g., pivaloyloxymethyl, POM) to improve cell membrane permeability. acs.orgnih.gov The synthesis of these prodrugs often involves the hydrolysis of a phosphonate diester to the corresponding phosphonic acid, followed by coupling with the appropriate chloromethyl ester. nih.gov These examples underscore the central role of phosphonate precursors in the creation of a vast array of modified nucleoside phosphonates with therapeutic potential. beilstein-journals.orgchosun.ac.kr

Utilization as an Intermediate in the Generation of Chemical Probes and Molecular Tags

Beyond therapeutics, this compound is a valuable intermediate for synthesizing chemical probes and molecular tags used in chemical biology and proteomics. The phosphonate group possesses unique properties that make it an effective handle for the enrichment and identification of biomolecules.

Phosphonate-based probes have emerged as practical tools for protein labeling. researchgate.net The phosphonate moiety can act as a stable, small, and effective affinity tag. A key advantage is its ability to be enriched with high sensitivity using immobilized metal affinity chromatography (IMAC) resins. This avoids some of the limitations associated with larger tags like biotin. researchgate.netgoogle.com

The synthesis of these probes involves incorporating the phosphonate group into a larger molecule that also contains a reactive group for covalent attachment to proteins and often a clickable handle (like an azide (B81097) or alkyne) for further functionalization. For example, phosphonate handles have been incorporated into cross-linkers used to study protein-protein interaction networks. google.com Strategies have been developed that use clickable phosphonate handles to enrich newly synthesized proteins, a technique termed "PhosID". researchgate.net The synthesis of these complex probes relies on the foundational chemistry of simple organophosphorus reagents, with this compound and its derivatives providing a key entry point for introducing the essential phosphonate tag.

Potential Contributions to Advanced Materials Chemistry and Polymer Science through Phosphonate Linkages

The incorporation of this compound or its derivatives into polymer structures can lead to materials with tailored properties suitable for a variety of advanced applications. The key to these enhanced functionalities lies in the unique chemical nature of the phosphonate group.

The presence of phosphonate groups within a polymer matrix can significantly alter its bulk properties. Research on related polyphosphonates has demonstrated notable improvements in several key areas:

Flame Retardancy: Phosphorus-containing compounds are known to act as effective flame retardants. They can function in either the gas phase, by releasing radical scavengers, or in the condensed phase, by promoting the formation of a protective char layer that insulates the underlying material from heat and fuel sources. The introduction of this compound moieties into a polymer is expected to enhance its fire-resistant properties.

Adhesion: Phosphonic acids are known to have a strong affinity for metal oxide surfaces, forming stable P-O-metal bonds. This property is highly advantageous for applications requiring strong adhesion to inorganic substrates, such as in coatings, adhesives, and composite materials. Polymers functionalized with this compound could therefore serve as excellent primers or adhesion promoters.

Biocompatibility and Bioadhesion: Phosphonate-containing polymers have shown promise in biomedical applications due to their biocompatibility and ability to interact with biological surfaces. For instance, they have been investigated for use in dental adhesives, where they can bond to the calcium phosphate of tooth enamel, and in drug delivery systems.

The synthesis of polymers containing phosphonate groups can be achieved through various polymerization techniques. For monomers derived from this compound, free-radical polymerization is a common and effective method. Techniques such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization offer precise control over the polymer architecture, allowing for the creation of block copolymers with well-defined structures and functionalities.

One synthetic route to a related monomer, (2-(ethoxycarbonyl)allyl)phosphonic acid, involves the Michaelis-Arbuzov reaction, a versatile method for forming carbon-phosphorus bonds. This highlights a feasible pathway for the synthesis of polymerizable derivatives of this compound.

While direct studies on polymers derived from this compound are not widely available, research on analogous compounds provides valuable insights. For example, studies on the polymerization of dimethyl(1-ethoxycarbonyl)vinyl phosphate have demonstrated the successful synthesis of well-defined block copolymers using atom transfer radical polymerization (ATRP). These copolymers exhibit distinct self-assembly behaviors, which are crucial for applications in nanotechnology and drug delivery.

The following table summarizes the properties of polymers synthesized from monomers structurally related to this compound, illustrating the potential characteristics of polymers derived from the target compound.

| Monomer | Polymerization Method | Key Properties of Resulting Polymer | Potential Applications |

| Dimethyl(methacryloyloxymethyl) phosphonate | RAFT Polymerization | Controlled molecular weight, low dispersity, precursor to phosphonic acid-containing polymers. | Dental adhesives, surface modification. |

| (2-(Ethoxycarbonyl)allyl)phosphonic acid | Michaelis-Arbuzov followed by polymerization | Expected to form polymers with enhanced thermal stability and flame retardancy. | Flame retardant materials, high-performance polymers. |

| Dimethyl(1-ethoxycarbonyl)vinyl phosphate | Atom Transfer Radical Polymerization (ATRP) | Forms well-defined block copolymers capable of self-assembly. | Nanotechnology, drug delivery systems. |

The ability of phosphonic acids to bind strongly to metal oxide surfaces makes them excellent candidates for surface modification. By grafting polymers containing this compound moieties onto a surface, its properties, such as wettability, corrosion resistance, and biocompatibility, can be precisely controlled. This is particularly relevant in the development of advanced sensors, medical implants, and microelectronic devices. Research on various phosphonic acids has shown that they can form self-assembled monolayers on substrates like titanium oxide and zinc oxide, creating stable and functional surfaces.

Cutting Edge Analytical Methodologies for Research and Purity Assessment

Advanced Chromatographic Techniques for Rigorous Separation and Quantification

Chromatographic methods are central to separating (ethoxycarbonyl)phosphonic acid from complex mixtures, including reaction precursors, byproducts, and degradation products.

High-performance liquid chromatography is a versatile tool for the analysis of this compound. However, due to its high polarity and lack of a strong UV chromophore, direct analysis on standard reversed-phase columns is challenging. sigmaaldrich.com Several specialized HPLC-based techniques have been developed to overcome these issues.

Ion-Pair Chromatography: This technique introduces an ion-pairing reagent, such as N,N-dimethylhexylamine (NNDHA) or tetrabutylammonium (B224687) bromide, into the mobile phase. sigmaaldrich.comnih.gov The reagent forms a neutral ion pair with the negatively charged phosphonate (B1237965) group, increasing its hydrophobicity and enabling retention on reversed-phase columns. sigmaaldrich.com This approach not only improves chromatographic separation but can also enhance detection sensitivity in mass spectrometry by facilitating adduct formation. sigmaaldrich.com

Ion-Exchange Chromatography (IEC): As an ionic compound, this compound is well-suited for analysis by IEC. Anion-exchange columns are commonly used to separate phosphonic acids from other anions and neutral molecules. chromforum.org For instance, a method for the related compound foscarnet (B613817) (trisodium phosphonoformate) uses a DEAE anion exchanger to separate it from impurities like phosphite (B83602) and phosphate (B84403). mdpi.com Ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) is a particularly powerful approach, providing excellent separation and sensitive detection for various polar phosphonates in complex matrices. apsnet.orgnih.gov

Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique stationary phase for separating highly polar compounds. A study on various phosphonic acids demonstrated successful separation on a PGC column using a trifluoroacetic acid-acetonitrile gradient, which is compatible with both mass spectrometry (MS) and evaporative light-scattering detection (ELSD). nih.gov

Derivatization: To improve detection by UV or fluorescence, this compound can be derivatized. Reagents like 9-fluorenylmethylchloroformate (FMOC) can be used to tag the molecule, although this is more common for aminophosphonates. amazonaws.com Post-column derivatization, for example by complexation with Fe(III) for UV detection, is another viable strategy. nih.gov

A summary of exemplary HPLC conditions for phosphonate analysis is provided below.

| Parameter | Method 1: Ion-Pair HPLC-MS sigmaaldrich.com | Method 2: Ion-Exchange Chromatography mdpi.com | Method 3: IC-MS/MS nih.gov |

| Column | Reversed-Phase C18 | Anion-Exchanger (e.g., DEAE) | Anion-Exchanger (e.g., AS19) |

| Mobile Phase | Isocratic mobile phase with N,N-dimethylhexylamine (NNDHA) as ion-pair reagent. | Eluent with sodium carbonate and sodium bicarbonate. | Potassium hydroxide (B78521) (KOH) gradient. |

| Detection | Mass Spectrometry (ESI+) | Suppressed Conductivity or UV (post-derivatization) | Tandem Mass Spectrometry (MS/MS) |

| Application | Separation of highly polar phosphonates. | Assay of foscarnet and related impurities. | Analysis of polar pesticides including fosetyl (B95085) and phosphonic acid. |

Gas chromatography is highly effective for the analysis of volatile compounds. While this compound itself is non-volatile, its esterified derivative, triethyl phosphonoformate, is amenable to GC analysis. This is particularly relevant for quality control, as triethyl phosphonoformate is a key synthetic precursor and a potential impurity.

Direct analysis of triethyl phosphonoformate can be performed using a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5). dtic.milsigmaaldrich.com A typical GC-MS method would involve a temperature program to ensure the separation of the analyte from the solvent and other potential impurities. For instance, a method developed for a similar compound, triethyl phosphate, utilized an initial oven temperature of 100°C, ramped to 200°C. dtic.mil

For the analysis of the non-volatile acid, derivatization is mandatory. Silylation is a common technique for making polar acids volatile for GC analysis.

The table below outlines typical GC conditions for related phosphonate compounds.

| Parameter | Method 1: Triethyl Phosphate Analysis dtic.mil | Method 2: General Phosphonate Analysis |

| Column | 10% SP-2250 on Supelcoport (Packed) or DB-5 (Capillary) | HP-5 (5% Phenyl Methyl Siloxane) |

| Injector Temp. | 250 °C | ~220-250 °C |

| Detector | FID or MS | Mass Spectrometry (MS) |

| Carrier Gas | Helium | Helium |

| Temperature Program | Isothermal at 185°C or Programmed (e.g., 100°C to 200°C) | Optimized temperature ramp based on analyte volatility. |

| Notes | Direct analysis of aqueous samples was possible. | Derivatization (e.g., silylation) required for non-volatile phosphonic acids. |

High-Precision Spectroscopic and Elemental Analysis for Compositional Verification and Purity Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: This is the most direct spectroscopic method for analyzing organophosphorus compounds. This compound and its esters will show a distinct signal in the ³¹P NMR spectrum. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. mdpi.comosti.gov For example, solid-state ³¹P NMR has been used to distinguish between phosphonate and phosphate groups in metal-organic frameworks. osti.gov

¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. For triethyl phosphonoformate, the ethoxy groups would show characteristic ethyl patterns (a quartet and a triplet) in the ¹H NMR spectrum, with coupling to the phosphorus atom (²JPC, ³JPC) providing further structural confirmation. chemicalbook.comyoutube.comdocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key vibrational bands for this compound would include a strong P=O stretch (typically around 1200-1300 cm⁻¹), C=O stretch from the carbonyl group (around 1700-1740 cm⁻¹), and broad O-H stretches from the phosphonic acid groups.

Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides molecular weight and fragmentation information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Electrospray ionization (ESI) is commonly used for polar compounds like phosphonic acids, often in negative ion mode, where multiply charged ions can be observed. nih.gov

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and other elements, which can be compared against the calculated values from the empirical formula to confirm the purity of a synthesized batch.

Development of Specific Assays and Real-Time Monitoring Protocols for Reaction Kinetics and Conversion

Understanding and controlling the synthesis of this compound requires the ability to monitor reaction progress in real time.

Real-Time NMR Spectroscopy: ³¹P NMR is exceptionally well-suited for monitoring reactions involving phosphorus-containing compounds. nih.govresearchgate.net By acquiring spectra at regular intervals directly from the reaction mixture, it is possible to track the disappearance of starting materials (e.g., triethyl phosphite) and the appearance of intermediates and the final product. youtube.com This non-invasive technique allows for the direct observation of reaction kinetics, helping to optimize parameters such as temperature, reaction time, and catalyst loading. nih.govresearchgate.net For example, time-lapse ³¹P-NMR has been successfully used to monitor kinase-catalyzed phosphorylation reactions, demonstrating its power in tracking the transfer of phosphoryl groups. nih.gov

Chromatographic Assays: Aliquots can be taken from a reaction at various time points and quickly analyzed by HPLC or GC. By quantifying the concentration of reactants and products over time, a reaction profile can be constructed. This requires the prior development of a robust and rapid chromatographic method as described in section 6.1.

Comprehensive Impurity Profiling and Identification in Synthetic Batches for Quality Control in Research

Ensuring the purity of this compound is paramount for its use in research. A thorough impurity profile identifies and quantifies any unintended substances in a synthetic batch.

Common impurities in the synthesis of this compound and its esters may include:

Starting Materials: Unreacted precursors such as triethyl phosphite.

Byproducts: Compounds formed from side reactions.

Partially Hydrolyzed Species: In the synthesis of the acid from its ester, incomplete hydrolysis can leave mono-ester impurities.

Degradation Products: this compound may be susceptible to decarboxylation under certain conditions, potentially yielding phosphonates. mdpi.com

The analytical techniques used for impurity profiling are primarily high-sensitivity chromatographic methods coupled with mass spectrometry.

LC-MS/MS and GC-MS: These are the workhorse techniques for identifying and quantifying trace-level impurities. A validated GC-MS method, for example, is used to determine the content of diethyl phosphite in Foscarnet sodium. nih.gov A similar approach can be used to detect and quantify triethyl phosphonoformate or other potential impurities in batches of this compound.

Reference Standards: The accurate identification and quantification of impurities requires the use of certified reference standards for each potential impurity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (ethoxycarbonyl)phosphonic acid derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves hydrolysis of dialkyl/aryl phosphonates under acidic conditions. For example, di-tert-butyl phosphonate can be hydrolyzed using trifluoroacetic acid (TFA) to yield phosphonic acid alongside tert-butyl ester cleavage (Figure 9, ). Critical factors include:

- Acid selection : Concentrated HCl or HBr is effective for diphenyl phosphonate hydrolysis, while TFA is preferred for sterically hindered esters.

- Purification : Excess TFA is removed via distillation (72.4°C at 1 bar) or precipitation in diethyl ether .

- Mechanistic considerations : SN1 pathways dominate for bulky esters, whereas diphenyl phosphonate hydrolysis follows a stepwise nucleophilic substitution (Figure 11, ).

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : ³¹P NMR distinguishes phosphonate intermediates from phosphonic acid products .

- HPLC : Used to monitor hydrolysis progress and isolate pure phosphonic acids (e.g., gadolinium complexes in MRI contrast agents) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns of derivatives like peptide mimetics .

Advanced Research Questions

Q. How do steric and electronic effects dictate the mechanistic pathway (SN1 vs. SN2) in phosphonate ester hydrolysis?

- Methodological Answer :

- Steric hindrance : Bulky groups (e.g., tert-butyl) favor SN1 due to carbocation stability (Figure 8, ).

- Electron-withdrawing substituents : Accelerate hydrolysis by polarizing the P–O bond. For example, Michaelis–Becker reactions with benzyl halides proceed via nucleophilic attack .

- Contradiction analysis : Conflicting reports on diphenyl phosphonate mechanisms (stepwise vs. concerted) can be resolved using kinetic isotope effects or computational modeling .

Q. What coordination chemistry applications exist for this compound derivatives in materials science?

- Methodological Answer :

- Metal-organic frameworks (MOFs) : Phosphonic acids coordinate with lanthanides (e.g., terbium) to create luminescent materials (Figure 4, ).

- Proton conduction : Anhydrous proton transport in phosphonic acid-based polymers occurs via structure-diffusion mechanisms, validated by Nernst-Einstein equation analysis ( ).

- Photoresist developers : Ru-complexes with phosphonic acid ligands enhance charge transfer in dye-sensitized solar cells ().

Q. How can researchers address discrepancies in phosphonic acid detection limits across laboratories?

- Methodological Answer :

- Reporting limits (RLs) : RLs vary from 0.01–0.2 mg/kg, impacting comparability. Labs must report both summed fosetyl-equivalents (using molecular weight conversion: 0.1 mg/kg H₃PO₃ = 0.13 mg/kg fosetyl) and individual analyte concentrations .

- Standardization : Use interlaboratory calibration with certified reference materials to harmonize RLs .

Key Considerations for Experimental Design

- Synthetic scalability : McKenna procedure (bromotrimethylsilane + methanolysis) offers scalability for phosphonic acids but requires anhydrous conditions .

- Analytical validation : Cross-validate HPLC and ³¹P NMR data to confirm purity, especially for bioactive derivatives .

- Environmental interference : Differentiate phosphonic acid origins (e.g., Fosetyl-Al degradation vs. natural sources) using isotopic labeling or degradation pathway analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.